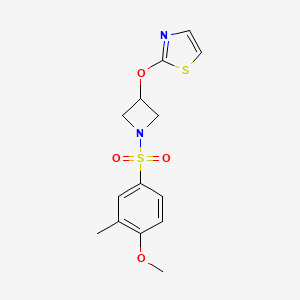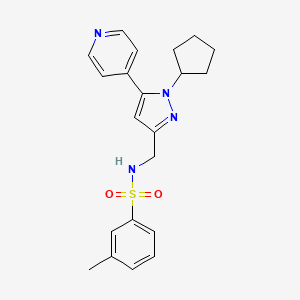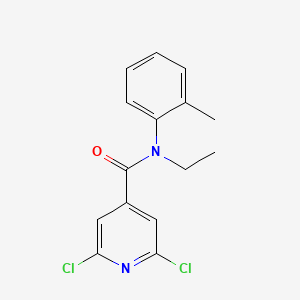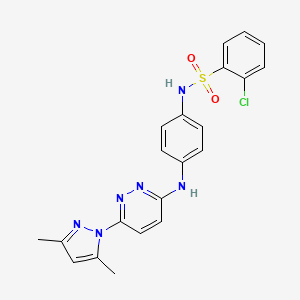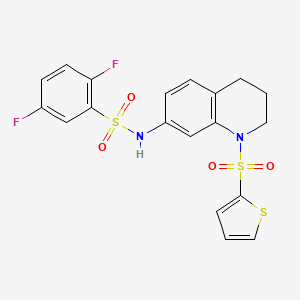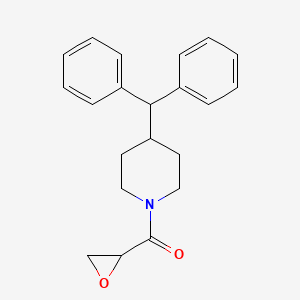
(4-Benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone, commonly known as 'BPMO', is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPMO is a synthetic compound that belongs to the class of piperidine derivatives and has been studied for its unique properties and potential applications in the field of neuroscience and pharmacology.
作用机制
BPMO acts by binding to the dopamine transporter protein and inhibiting its ability to reuptake dopamine from the synaptic cleft. This results in an increase in dopamine levels in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
BPMO has been shown to increase dopamine levels in the brain, which can have various physiological and biochemical effects. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. Increased dopamine levels in the brain can lead to an increase in motivation, pleasure, and reward-seeking behavior. However, prolonged exposure to high levels of dopamine can lead to addiction and other neurological disorders.
实验室实验的优点和局限性
BPMO has several advantages as a research tool. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. BPMO is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of BPMO in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, prolonged exposure to high levels of dopamine can lead to addiction and other neurological disorders.
未来方向
There are several future directions for research on BPMO. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease and addiction. BPMO has also been studied for its potential applications in the field of synthetic biology, as it can be used as a tool for controlling dopamine levels in engineered cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPMO and its potential applications in various fields of research.
合成方法
The synthesis of BPMO involves the reaction of 1-(4-bromobenzhydryl)piperidine with epichlorohydrin in the presence of a base, followed by a ring-opening reaction to form BPMO. The synthesis of BPMO is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
BPMO has been studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine from the synaptic cleft. This makes BPMO a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
(4-benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-21(19-15-24-19)22-13-11-18(12-14-22)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXRKYVQVWHNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethyl)-1-(oxirane-2-carbonyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

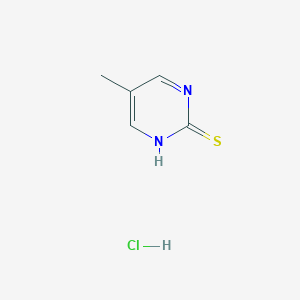

![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)
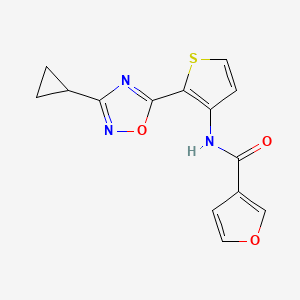
![methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2682377.png)
